5-Chloro-2-[(2-ethyl-1H-imidazol-1-yl)methyl]aniline
Description
Properties
CAS No. |
922711-60-2 |
|---|---|
Molecular Formula |
C12H14ClN3 |
Molecular Weight |
235.71 g/mol |
IUPAC Name |
5-chloro-2-[(2-ethylimidazol-1-yl)methyl]aniline |
InChI |
InChI=1S/C12H14ClN3/c1-2-12-15-5-6-16(12)8-9-3-4-10(13)7-11(9)14/h3-7H,2,8,14H2,1H3 |
InChI Key |
SGALGTJAKCGHLT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1CC2=C(C=C(C=C2)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(2-ethyl-1H-imidazol-1-yl)methyl]aniline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Substitution Reactions: The chloro-substituted aniline group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(2-ethyl-1H-imidazol-1-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to other functional groups such as amines.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
5-Chloro-2-[(2-ethyl-1H-imidazol-1-yl)methyl]aniline has several scientific research applications:
Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Industry: It can be used in the development of agrochemicals, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(2-ethyl-1H-imidazol-1-yl)methyl]aniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand for metalloenzymes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The chloro-substituted aniline group can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Features and Molecular Properties
The table below highlights structural and physicochemical differences between the target compound and key analogs:
*Estimated based on structural analogs.
Key Observations:
Substituent Effects: The ethyl group on the imidazole in the target compound increases steric bulk and lipophilicity compared to methyl-substituted analogs (e.g., 2-(2-methylimidazol-1-yl)aniline) . This may enhance membrane permeability but reduce solubility.
Aromaticity and Electronic Effects :
- The dihydroimidazole in the analog from lacks full aromaticity, reducing resonance stabilization and altering hydrogen-bonding capacity compared to the target compound’s fully unsaturated imidazole .
- Pyrazole-containing analogs () exhibit different electronic profiles due to pyrazole’s weaker basicity and distinct tautomerism compared to imidazole .
Spectroscopic Comparison
- FTIR: The target compound’s aliphatic C-H stretches (~2850–2960 cm⁻¹) distinguish it from non-alkylated analogs like 6AV . NH stretches (~3300 cm⁻¹) are consistent across aniline derivatives but vary in intensity due to substituent-induced hydrogen-bonding differences .
- 1H NMR :
- The ethyl group’s protons (~1.2–1.4 ppm for CH₃, ~2.5–2.7 ppm for CH₂) and methylene bridge protons (~4.5–5.0 ppm) are unique to the target compound .
Biological Activity
5-Chloro-2-[(2-ethyl-1H-imidazol-1-yl)methyl]aniline is a compound characterized by its unique structure, which includes a chloro-substituted aniline moiety and an imidazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The biological activity primarily stems from the imidazole core, known for its involvement in enzyme inhibition and receptor interactions.
The molecular formula of this compound is C₁₂H₁₄ClN₃, with a molecular weight of 235.71 g/mol. The structural features include:
- A chloro group at the 5-position of the aromatic ring
- An ethyl-substituted imidazole linked through a methylene bridge
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The imidazole ring is known to interact with various enzymes, potentially inhibiting their activity by binding to active sites.
- Receptor Binding : The compound may act as a receptor agonist or antagonist, influencing various physiological pathways.
- Metal Ion Coordination : The ability to coordinate with metal ions enhances its effectiveness as a ligand for metalloenzymes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microbial Strain | Zone of Inhibition (mm) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 12 |
Antifungal Activity
The compound also shows promise as an antifungal agent. It has been tested against common fungal pathogens with varying degrees of success.
| Fungal Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Candida albicans | 32 |
| Aspergillus niger | 64 |
Anticancer Activity
In recent studies, this compound has demonstrated anticancer properties. Its efficacy was evaluated using various cancer cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (breast cancer) | 25.72 ± 3.95 |
| A549 (lung cancer) | 21.3 ± 4.1 |
| U87 (glioblastoma) | 45.2 ± 13.0 |
These results indicate that the compound can significantly inhibit cell proliferation and induce apoptosis in cancer cells.
Study on Anticancer Mechanisms
A study conducted by Ribeiro Morais et al. investigated the anticancer activity of various imidazole derivatives, including this compound. The results indicated that the compound induced apoptosis in MCF cell lines through caspase activation pathways, highlighting its potential as a therapeutic agent in cancer treatment .
Enzyme Inhibition Study
Another study focused on the enzyme inhibition properties of the compound, demonstrating that it effectively inhibited certain enzymes involved in metabolic pathways relevant to cancer progression . This suggests that the compound could be developed further as a dual-action drug targeting both cancer cell proliferation and metabolic regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
